Home > Products > Screening Compounds P27957 > 4-Bromo-quinazoline hydrobromide
4-Bromo-quinazoline hydrobromide - 1373223-20-1

4-Bromo-quinazoline hydrobromide

Catalog Number: EVT-1667679
CAS Number: 1373223-20-1
Molecular Formula: C8H6Br2N2
Molecular Weight: 289.95 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(4-Bromo-2-fluoroanilino)-6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)quinazoline (ZD6474)

  • Compound Description: ZD6474 is a potent inhibitor of receptor tyrosine kinases, particularly vascular endothelial growth factor receptors (VEGFRs), exhibiting antiangiogenic and vascular permeability-reducing effects. [, , , ] It has been investigated for its potential in treating cancer and other diseases associated with angiogenesis. [, , , ]

7-Bromo-6-chloroquinazolin-4(3H)-one

  • Compound Description: This compound is a key intermediate in synthesizing halofuginone hydrobromide, a drug with potent anti-coccidial activity. []

6-Bromo-2-methyl-4H-benzo (1,3) oxazin-4-one

  • Compound Description: This compound is an intermediate in synthesizing quinazoline-bearing β-lactam rings, investigated for their anthelmintic activity. []

3-Amino-6-bromo-2-methylquinazolin-4(3H)-one

  • Compound Description: This compound is another intermediate in synthesizing quinazoline-bearing β-lactam rings. [] It is derived from 6-Bromo-2-methyl-4H-benzo (1,3) oxazin-4-one and further reacts to form the desired β-lactam derivatives.

6-Bromo-4-chloro-2-styrylquinazoline

  • Compound Description: This compound serves as a scaffold in synthesizing 5-styryltetrazolo[1,5-c]quinazolines, evaluated for their in vitro cytotoxicity against human cancer cell lines. []

2-Chloro-6-bromo-3-phenylquinazolin-4(3H)-one

  • Compound Description: This compound is a precursor used in Suzuki-Miyaura cross-coupling reactions to synthesize various quinazoline derivatives, highlighting its utility in developing a library of structurally related compounds. []

6-Bromo-2-undecylbenzoxazin-4(H)one

  • Compound Description: This compound reacts with hydrazides and 2-aminothiophenol to yield a range of 2,3-disubstituted quinazolin-4(3H)-ones, illustrating its versatility in constructing diverse quinazoline derivatives. [, ]

3-Amino-6-bromo-2-undecylquinazoline-4(H)one

  • Compound Description: This compound acts as a key intermediate in synthesizing various 2,3-disubstituted quinazolin-4(3H)-ones. [, ] Its reactions with one-carbon donors such as phenylisothiocyanate, halogenated compounds, and chloroacetylchloride highlight its significance in diversifying the quinazoline scaffold.

N2‐(4‐Isopropylphenyl)‐5‐(3‐methoxyphenoxy)quinazoline‐2,4‐diamine (Yhhu-3792)

  • Compound Description: Yhhu-3792 is a quinazoline derivative that demonstrates potent enhancement of neural stem cell (NSC) self-renewal, promoting hippocampal neurogenesis and improving cognitive abilities in adult mice. [] It achieves these effects by activating the Notch signaling pathway.

4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154)

  • Compound Description: WHI-P154 displays potent cytotoxic activity against human glioblastoma cells, triggering apoptotic cell death at micromolar concentrations. [, ] Its efficacy and selectivity are significantly enhanced when conjugated with recombinant human epidermal growth factor (EGF).

4-(4'-Hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P131)

  • Compound Description: Similar to WHI-P154, WHI-P131 exhibits inhibitory effects on glioblastoma cell adhesion and invasion. [] Both compounds target various cellular processes involved in tumor progression, including integrin-mediated adhesion, epidermal growth factor-induced adhesion, actin polymerization, and cell migration.

6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one

  • Compound Description: This compound serves as a crucial building block in synthesizing novel 1,3,4-thiadiazolium-5-thiolate derivatives. [] These derivatives incorporate a quinazoline moiety and are of interest for their potential biological activities.

N-[4-[N-[(2-Amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-N-prop-2-ynylamino]benzoyl]-L-glutamic acid (1a)

  • Compound Description: This quinazoline antifolate acts as a potent thymidylate synthase (TS) inhibitor. [] Modifications to this compound, particularly at the C2 position of the quinazoline ring, have resulted in the synthesis of various analogues with varying TS inhibitory and cytotoxic activities.

CB30865 (p-[N-(7-Bromo-3,4-dihydro-2-methyl-4-oxoquinazolin-6-ylmethyl)-N-(prop-2-ynyl)amino]-N-(3-pyridylmethyl)benzamide)

  • Compound Description: CB30865 is a lipophilic quinazoline-based analogue of the antifolate thymidylate synthase inhibitor ICI 198583. [] Despite its structural similarity to TS inhibitors, CB30865 demonstrates a unique mechanism of action that does not directly involve TS inhibition or other known folate-dependent pathways.
Classification

In terms of classification, 4-Bromo-quinazoline hydrobromide can be categorized under:

  • Chemical Class: Heterocyclic compounds
  • Sub-class: Quinazolines
  • Functional Group: Brominated aromatic compounds
Synthesis Analysis

Methods and Technical Details

The synthesis of 4-Bromo-quinazoline hydrobromide typically involves the bromination of quinazoline derivatives. A common method includes the following steps:

  1. Starting Material: Quinazoline is used as the precursor.
  2. Bromination Reaction: The bromination process can be conducted using bromine in acetic acid or another suitable solvent under controlled temperature conditions.
  3. Isolation: After the reaction completion, the product can be isolated through crystallization or precipitation techniques.

Industrial production may utilize continuous flow reactors for large-scale synthesis to ensure consistent quality and yield. Automated systems help maintain precise control over reaction parameters such as temperature and reactant concentrations, enhancing efficiency and safety in production processes .

Molecular Structure Analysis

Structure and Data

The molecular formula of 4-Bromo-quinazoline hydrobromide is C9_9H7_7Br2_2N2_2. The structural representation includes a quinazoline ring with a bromine substituent at the 4-position.

Key structural data includes:

  • Molecular Weight: Approximately 260.07 g/mol
  • Melting Point: The melting point varies depending on purity but generally falls within a range that indicates crystalline stability.

The compound's structure can be visualized through molecular modeling software or represented using standard chemical notation.

Chemical Reactions Analysis

Reactions and Technical Details

4-Bromo-quinazoline hydrobromide participates in several chemical reactions:

  1. Substitution Reactions: The bromine atom can be substituted by various nucleophiles such as amines or thiols under appropriate conditions.
  2. Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to yield different quinazoline derivatives with varying biological activities.

Common Reagents and Conditions

  • For substitution reactions, typical reagents include amines or thiols.
  • Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be employed under controlled conditions.

Major Products Formed

The reactions can lead to a variety of substituted quinazoline derivatives that exhibit potential pharmacological activities, expanding the utility of this compound in medicinal chemistry .

Mechanism of Action

Process and Data

The mechanism of action of 4-Bromo-quinazoline hydrobromide primarily involves its interaction with chromatin-associated proteins, specifically targeting histone methyltransferases such as G9a-like protein. This interaction inhibits histone methylation processes that are crucial for gene expression regulation.

Biochemical Pathways

By inhibiting histone methyltransferases, this compound alters cellular functions by modulating gene expression related to cell cycle regulation, proliferation rates, and apoptosis pathways. This makes it a significant candidate for further investigation in cancer therapy and other diseases involving dysregulated gene expression .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water due to its hydrobromide form; also soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be stored away from light and moisture.
  • Reactivity: Exhibits reactivity typical of halogenated compounds, particularly in nucleophilic substitution reactions.

Relevant data from studies indicate that these properties contribute to its efficacy in biochemical applications .

Applications

Scientific Uses

4-Bromo-quinazoline hydrobromide has several scientific applications:

  • Drug Development: Investigated for its potential as an anticancer agent due to its ability to modulate gene expression.
  • Biochemical Research: Used as a tool compound to study histone methylation processes and their implications in cellular signaling pathways.
  • Pharmacology: Explored for its inhibitory effects on kinases involved in various signaling pathways, making it relevant for developing therapies targeting specific cancers or metabolic disorders.
Introduction to Quinazoline-Based Therapeutics

Historical Evolution of Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives have transitioned from serendipitous discoveries to rationally designed therapeutic agents over 150 years. The first quinazoline derivative (2-cyano-3,4-dihydro-4-oxoquinazoline) was synthesized by Griess in 1869, establishing the foundational chemistry of this bicyclic benzo[d]pyrimidine scaffold [10]. Methaqualone (1951) marked the first clinically approved quinazoline-based drug, utilized for its sedative-hypnotic properties. This breakthrough demonstrated the pharmacological viability of the quinazoline core [10] [7]. Subsequent decades witnessed exponential growth in structure-activity relationship (SAR) studies, with over 300,000 quinazoline-containing compounds now documented in scientific databases. Remarkably, approximately 40,000 exhibit confirmed biological activities spanning antimicrobial, antihypertensive, and anticancer applications [10]. The 21st century ushered in targeted kinase inhibitors, with gefitinib (2003) and erlotinib (2004) – both 4-anilinoquinazolines – receiving FDA approval as EGFR tyrosine kinase inhibitors for non-small cell lung cancer. These agents validated quinazoline's capacity for precision target engagement [8].

Table 1: Key Milestones in Quinazoline Therapeutic Development

YearDevelopmentSignificance
1869Griess synthesizes first quinazoline derivativeEstablished core synthetic chemistry of quinazolines
1951Methaqualone approved as sedativeFirst marketed quinazoline drug
1950sIsolation of febrifugine from Dichroa febrifugaRevealed natural occurrence and antimalarial potential
2003-2004FDA approvals of gefitinib and erlotinibValidated 4-anilinoquinazolines as targeted kinase inhibitors
2010-2023Dual-target inhibitors (e.g., 19d/ADTL-BPI1901)Advanced synthetic lethality strategies in BRCA-wildtype cancers

Structural Significance of Brominated Quinazolines in Drug Design

Bromination of the quinazoline nucleus, particularly at the C4 position, imparts distinct physicochemical and reactivity profiles crucial for drug development. The 4-bromo substituent exerts both electronic and steric effects: the electron-withdrawing character polarizes the ring system, enhancing hydrogen bonding with target proteins, while its substantial atomic radius (≈1.85 Å) creates defined molecular topology for selective binding [1] [9]. Bromine's role as a synthetic linchpin is unparalleled – it undergoes efficient palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) enabling rapid diversification. This allows medicinal chemists to construct libraries of analogues for SAR exploration without redesigning the core scaffold [6] [9]. Notably, 4-bromo-quinazoline hydrobromide offers salt-enhanced solubility in polar reaction media (e.g., DMSO, ethanol/water mixtures), facilitating solution-phase chemistry at higher concentrations than the neutral analogue. This property is exploited in microwave-assisted and flow chemistry platforms to accelerate analogue synthesis [9]. Bromine's heavy atom characteristics also aid crystallographic studies, enabling precise determination of binding modes in quinazoline-protein complexes through X-ray diffraction [1].

Table 2: Comparative Effects of Bromine Substitution on Quinazoline Properties

Property4-H-Quinazoline4-Br-QuinazolinePharmacochemical Impact
Electron Density (C4)HighReduced (inductive effect)Enhanced electrophilicity for nucleophilic substitution
LogP (Calculated)≈1.8≈2.5Moderately improved membrane permeability
Cross-Coupling Yield*N/A75-92%Enables combinatorial library synthesis
CrystallinityVariableHigh (hydrobromide salt)Facilitates structural characterization
Solubility (DMSO)≈150 mM≈300 mM (hydrobromide)Supports high-concentration reaction conditions

*Typical yields for Suzuki-Miyaura coupling with phenylboronic acid [6] [9]

Rationale for 4-Bromo-quinazoline Hydrobromide as a Pharmacological Scaffold

4-Bromo-quinazoline hydrobromide serves as a strategic intermediate for constructing multi-target inhibitors addressing complex disease pathways. Its versatility is exemplified in kinase inhibitor development: the bromine at C4 is readily displaced by anilines or substituted anilines to generate 4-anilinoquinazolines – the pharmacophore of EGFR inhibitors like erlotinib. Computational analyses confirm that 4-substitution optimally positions the anilino group for ATP-competitive binding in kinase catalytic clefts [3] [8]. Beyond single-target agents, this scaffold enables "synthetic lethality" approaches. In 2020, researchers employed 4-bromo-quinazoline hydrobromide to synthesize dual BRD4/PARP1 inhibitors (e.g., compound 19d/ADTL-BPI1901). The bromine was sequentially replaced by a PARP-inhibitory benzamide moiety and a BRD4-targeting heterocycle, yielding a single-molecule therapeutic that co-targets synergistic pathways in BRCA1/2 wild-type breast cancers [2]. The hydrobromide salt form provides handling and purification advantages: it typically forms well-defined crystals, facilitating chromatographic-free isolation in multi-gram quantities (>98% purity by HPLC) [9]. Sustainable synthesis advancements now employ solvent-free mechanochemistry or near-critical water to prepare this scaffold, aligning with green chemistry principles while maintaining yields >85% [9].

Table 3: Synthetic Applications of 4-Bromo-quinazoline Hydrobromide in Drug Prototypes

Target PathwaySynthetic TransformationKey IntermediateBiological Activity
EGFR KinaseBuchwald-Hartwig amination with 3-ethynylaniline4-(3-Ethynylphenylamino)quinazolineIC₅₀ = 12 nM against EGFRᴸ⁸⁵⁸ᴿ [3] [8]
BRD4/PARP1 Dual InhibSequential amination/click chemistry19d (ADTL-BPI1901)EC₅₀ = 1.7 μM (BRD4), 6.2 μM (PARP1) [2]
Tubulin PolymerizationSuzuki coupling with 4-formylphenylboronic acid4-(4'-Formylbiphenyl-4-yl)quinazolineDisrupts microtubule assembly (IC₅₀ = 0.4 μM) [5]
DHFR InhibitionNucleophilic substitution with diaminopyrimidine2,4-Diamino-6-(quinazolin-4-yl)pyrimidineIC₅₀ = 0.3 μM (DHFR) [5]

Synthetic Pathways Highlighted:

  • Kinase Inhibitor Synthesis:4-Bromo-quinazoline hydrobromide + Aniline derivative → Pd₂(dba)₃/XPhos → 4-Anilinoquinazoline core (e.g., erlotinib analogues) [8]
  • Dual BRD4/PARP1 Inhibitor:Step 1: Amination with benzamide-PARP pharmacophore → Intermediate AStep 2: CuAAC "click" with BRD4-targeting azide → 19d (ADTL-BPI1901) [2]
  • Antiviral Agent Diversification:4-Bromo-6-iodoquinazoline hydrobromide → Sonogashira coupling → 1,2,3-triazolyl derivatives (e.g., vaccinia virus EC₅₀ = 1.7 μM) [4]

Properties

CAS Number

1373223-20-1

Product Name

4-Bromo-quinazoline hydrobromide

IUPAC Name

4-bromoquinazoline;hydrobromide

Molecular Formula

C8H6Br2N2

Molecular Weight

289.95 g/mol

InChI

InChI=1S/C8H5BrN2.BrH/c9-8-6-3-1-2-4-7(6)10-5-11-8;/h1-5H;1H

InChI Key

HYSXCSMMFVRVPT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC=N2)Br.Br

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)Br.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.